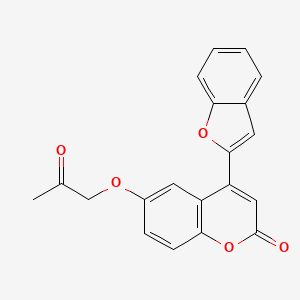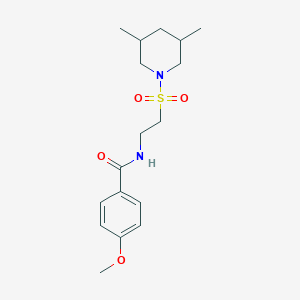![molecular formula C18H14N2O2S B2853728 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 902941-23-5](/img/new.no-structure.jpg)
2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C18H14N2O2S and its molecular weight is 322.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to exhibit anti-inflammatory and anticancer properties , suggesting potential targets could be inflammatory pathways and cancer cell lines.
Mode of Action
Based on its structural similarity to other pyrimidinone derivatives, it may interact with its targets to modulate their activity . This could result in changes to cellular processes, potentially leading to anti-inflammatory or anticancer effects .
Biochemical Pathways
Given its potential anti-inflammatory and anticancer properties, it may impact pathways related to inflammation and cell proliferation .
Result of Action
Based on its potential anti-inflammatory and anticancer properties, it may modulate cellular processes in a way that reduces inflammation and inhibits cancer cell growth .
生化分析
Biochemical Properties
It is known that thieno[3,4-d]pyrimidin-4(3H)-thione, a related compound, can efficiently populate a long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione may also have significant biochemical activity.
Cellular Effects
It is known that related compounds, such as thieno[3,4-d]pyrimidin-4(3H)-thione, exhibit high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells both under normoxic and hypoxic conditions . This suggests that this compound may also have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that related compounds, such as thieno[3,4-d]pyrimidin-4(3H)-thione, inhibit d-Dopachrome Tautomerase Activity and suppress the proliferation of Non-Small Cell Lung Cancer Cells . This suggests that this compound may also exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that related compounds, such as thieno[3,4-d]pyrimidin-4(3H)-thione, exhibit long-lived and reactive triplet states . This suggests that this compound may also have significant temporal effects in laboratory settings.
Metabolic Pathways
It is known that pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . This suggests that this compound may also be involved in similar metabolic pathways.
属性
CAS 编号 |
902941-23-5 |
|---|---|
分子式 |
C18H14N2O2S |
分子量 |
322.38 |
IUPAC 名称 |
2-(2-hydroxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C18H14N2O2S/c1-10-5-4-6-11-9-13-17(22-15(10)11)19-16(20-18(13)23)12-7-2-3-8-14(12)21/h2-8,21H,9H2,1H3,(H,19,20,23) |
InChI 键 |
ZYJUIKZUMQHXRG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2853653.png)
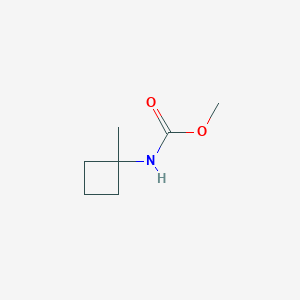
![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2853655.png)
![2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2853657.png)
![2-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2853658.png)
![1-(1,3-benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2853659.png)
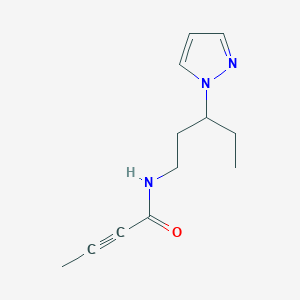
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2853661.png)
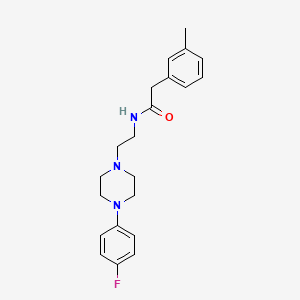
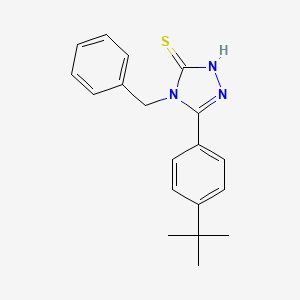
![{2,2-Difluorospiro[2.4]heptan-1-yl}methanamine](/img/structure/B2853665.png)
